N-(3-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
CAS No.: 1856070-50-2
Cat. No.: VC15758447
Molecular Formula: C13H15F2N3
Molecular Weight: 251.27 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1856070-50-2 | 
|---|---|
| Molecular Formula | C13H15F2N3 | 
| Molecular Weight | 251.27 g/mol | 
| IUPAC Name | 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine | 
| Standard InChI | InChI=1S/C13H15F2N3/c1-10-13(9-17-18(10)6-5-14)16-8-11-3-2-4-12(15)7-11/h2-4,7,9,16H,5-6,8H2,1H3 | 
| Standard InChI Key | USPHEEWNVSDLGT-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)F | 
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 1, 4, and 5. The 1-position is occupied by a 2-fluoroethyl group (-CH2CH2F), the 4-position by a 3-fluorobenzylamine moiety (-CH2C6H4F), and the 5-position by a methyl group (-CH3). This arrangement introduces steric and electronic effects that influence reactivity and binding interactions.
Molecular Formula: 
Molecular Weight: 283.3 g/mol
IUPAC Name: N-(3-Fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
| Property | Value | Source | 
|---|---|---|
| LogP (Partition Coefficient) | 2.21 (predicted) | |
| Topological Polar Surface Area | 43.7 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | 
The fluorine atoms enhance lipophilicity and metabolic stability, while the pyrazole core facilitates π-π stacking interactions with biological targets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.
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N-Alkylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution using 2-fluoroethyl bromide or iodide under basic conditions (e.g., K2CO3 in DMF).
 - 
Benzylation: Coupling the 4-amino group with 3-fluorobenzyl chloride via Buchwald-Hartwig amination or direct alkylation.
 
Example Reaction Conditions:
- 
Solvents: Dichloromethane, ethyl acetate, or dimethylformamide.
 - 
Catalysts: Palladium(II) acetate for amination steps.
 
Industrial Optimization
Industrial methods prioritize scalability and cost-efficiency:
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Continuous Flow Reactors: Reduce reaction times and improve yield consistency.
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Automated Crystallization: Enhances purity (>98%) by controlling solvent-antisolvent ratios .
 
Physicochemical Properties
Thermal Stability
The compound is stable at room temperature but decomposes above 200°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature () near 75°C, indicative of amorphous solid dispersion potential .
Solubility and Partitioning
| Solvent | Solubility (mg/mL) | 
|---|---|
| Water | <0.1 | 
| Ethanol | 25.4 | 
| Dichloromethane | 48.9 | 
The low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for pharmaceutical applications .
Biological Activity and Mechanism
Enzyme Inhibition
Structural analogs demonstrate inhibitory effects on cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting anti-inflammatory potential. The 3-fluorobenzyl group may enhance binding affinity to hydrophobic enzyme pockets.
Receptor Interactions
Fluorinated pyrazoles often modulate G-protein-coupled receptors (GPCRs). For example, related compounds antagonize adenosine A2A receptors, implicating potential in neurological disorders.
Proposed Mechanism:
This interaction is stabilized by fluorine-mediated dipole interactions and hydrophobic effects.
Applications in Research
Medicinal Chemistry
- 
Lead Compound Optimization: The fluorinated structure serves as a scaffold for developing kinase inhibitors and antiviral agents .
 - 
PET Tracer Development: The -labeled derivative is under investigation for imaging neuroinflammation.
 
Materials Science
- 
Liquid Crystals: The rigid pyrazole core and flexible fluoroalkyl chains enable mesophase formation in display technologies .
 - 
Metal-Organic Frameworks (MOFs): Acts as a ligand for constructing porous materials with gas storage applications.
 
| Hazard | Precautionary Measures | 
|---|---|
| Skin Irritation | Use nitrile gloves and goggles | 
| Inhalation Risk | Employ fume hoods | 
Material Safety Data Sheets (MSDS) classify it as a Category 3 irritant .
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